7-(Trimethylsilyl)hept-6-ynoic acid 7-(Trimethylsilyl)hept-6-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14248573
InChI: InChI=1S/C10H18O2Si/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H18O2Si
Molecular Weight: 198.33 g/mol

7-(Trimethylsilyl)hept-6-ynoic acid

CAS No.:

Cat. No.: VC14248573

Molecular Formula: C10H18O2Si

Molecular Weight: 198.33 g/mol

* For research use only. Not for human or veterinary use.

7-(Trimethylsilyl)hept-6-ynoic acid -

Specification

Molecular Formula C10H18O2Si
Molecular Weight 198.33 g/mol
IUPAC Name 7-trimethylsilylhept-6-ynoic acid
Standard InChI InChI=1S/C10H18O2Si/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3,(H,11,12)
Standard InChI Key MCAHLKISWROEJU-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CCCCCC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hept-6-ynoic acid backbone modified by a trimethylsilyl (TMS) group at the seventh carbon. Its IUPAC name, 7-trimethylsilylhept-6-ynoic acid, reflects this substitution pattern. The canonical SMILES representation (C[Si](C)(C)C#CCCCCC(=O)O) highlights the alkyne moiety and carboxylic acid terminus.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₈O₂Si
Molecular Weight198.33 g/mol
IUPAC Name7-trimethylsilylhept-6-ynoic acid
InChI KeyMCAHLKISWROEJU-UHFFFAOYSA-N
Canonical SMILESCSi(C)C#CCCCCC(=O)O

The TMS group enhances thermal stability and modulates electronic properties, making the alkyne less prone to undesired side reactions.

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves trimethylsilylation of hept-6-ynoic acid using agents like chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS). The reaction typically proceeds under anhydrous conditions with a base such as triethylamine to scavenge HCl:

Hept-6-ynoic acid+TMSClBase7-(Trimethylsilyl)hept-6-ynoic acid+HCl\text{Hept-6-ynoic acid} + \text{TMSCl} \xrightarrow{\text{Base}} \text{7-(Trimethylsilyl)hept-6-ynoic acid} + \text{HCl}

Applications in Organic Synthesis

Alkyne Protection and Functionalization

The TMS group acts as a protecting group for terminal alkynes, enabling selective transformations of the carboxylic acid moiety. Subsequent deprotection under mild conditions (e.g., fluoride ions) regenerates the alkyne without disrupting acid-sensitive functionalities.

Intermediate in Heterocycle Synthesis

The compound’s alkyne and acid groups make it a precursor for oxepenes and bicyclic structures. For instance, iron-catalyzed cyclizations of silylated substrates yield 2,7-disubstituted oxepenes with cis selectivity, a process relevant to terpenoid and antibiotic synthesis .

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